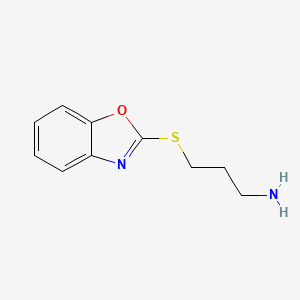

3-(2-Benzooxazolylthio)propylamine

Description

3-(2-Benzooxazolylthio)propylamine is a synthetic organic compound characterized by a benzooxazole moiety linked via a thioether group to a propylamine chain. Its structure combines a heterocyclic aromatic system with an aliphatic amine, enabling diverse interactions with biological targets. For instance, it is utilized in the preparation of N-[3-(2-Benzooxazolylthio)propyl]-N'-(2-mercaptoethyl)-2-nitro-1,1-ethenediamine, highlighting its role in developing therapeutic agents targeting gastrointestinal disorders . The benzooxazole ring contributes to electron-deficient aromaticity, while the thioether and amine groups enhance solubility and reactivity, making it a versatile scaffold for drug design.

Properties

Molecular Formula |

C10H12N2OS |

|---|---|

Molecular Weight |

208.28 g/mol |

IUPAC Name |

3-(1,3-benzoxazol-2-ylsulfanyl)propan-1-amine |

InChI |

InChI=1S/C10H12N2OS/c11-6-3-7-14-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6-7,11H2 |

InChI Key |

UBPYEPPDFVRDRS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SCCCN |

Origin of Product |

United States |

Comparison with Similar Compounds

3-(1H-Benzimidazol-2-yl)propylamine

This compound replaces the benzooxazole ring with a benzimidazole group. The benzimidazole moiety, featuring two nitrogen atoms, enhances hydrogen-bonding capacity compared to benzooxazole’s single oxygen atom. This structural difference impacts biological activity; benzimidazole derivatives are prominent in anti-ulcer drugs (e.g., omeprazole) due to their proton pump inhibition.

Nitroimidazole Derivatives (e.g., PAPA/NO)

3-(n-Propylamino)propylamine (PAPA/NO) incorporates a nitroimidazole group and acts as a nitric oxide (NO) donor, showing anti-proliferative effects in melanoma cells (EC50: 44 µM) . The benzooxazolylthio derivative lacks NO-release functionality but may exhibit cytotoxicity through alternative mechanisms, such as disrupting protein folding or enzyme activity. This highlights the role of the heterocycle in determining mechanism of action.

Propylamine Derivatives with Ether Linkages

3-(2-Methoxyethoxy)propylamine

This derivative features a methoxyethoxy side chain, increasing hydrophilicity and aqueous solubility. It is widely used in surfactants and agrochemicals, contrasting with the thioether-linked benzooxazole compound, which likely has higher lipophilicity (predicted logP: ~2.5 vs. ~1.8 for 3-(2-Methoxyethoxy)propylamine). Such differences influence bioavailability and membrane permeability .

3-(2-Ethylhexyloxy)propylamine

With a bulky ethylhexyloxy group, this compound exhibits enhanced hydrophobicity (logP: ~4.2), favoring applications in coatings or polymers. The benzooxazolylthio derivative’s thioether linkage provides moderate lipophilicity, balancing solubility and cell penetration for pharmaceutical use .

Imidazole-Containing Propylamines

Compounds like 3-(2-Methylimidazol-1-yl)-propylamine incorporate imidazole, a nitrogen-rich heterocycle capable of metal coordination and pH-dependent charge states. This contrasts with benzooxazole’s oxygen-centric electronics, which may reduce basicity but improve stability under acidic conditions (e.g., gastric environments) .

Key Research Findings and Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight | logP (Predicted) | Solubility (mg/mL) | Key Functional Groups |

|---|---|---|---|---|

| 3-(2-Benzooxazolylthio)propylamine | 238.34 | 2.5 | ~10 (PBS) | Benzooxazole, thioether, amine |

| 3-(1H-Benzimidazol-2-yl)propylamine | 191.24 | 1.8 | ~15 (PBS) | Benzimidazole, amine |

| PAPA/NO | 217.30 | 0.9 | ~50 (Water) | Nitroimidazole, propylamine |

| 3-(2-Methoxyethoxy)propylamine | 147.20 | 1.8 | >100 (Water) | Ether, amine |

Mechanistic and Functional Insights

- Role of Heterocycles : Benzooxazole’s electron-withdrawing oxygen atom may enhance binding to enzymes or receptors via dipole interactions, whereas benzimidazole’s NH groups facilitate hydrogen bonding.

- Amine Chain Modifications : The propylamine chain in this compound provides flexibility for target engagement, similar to polyamines like spermine, which interact with nucleic acids and proteins .

- Thioether vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.